5-(3-Bromobenzoyl)-2-chloropyridine
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Overview
Description
5-(3-Bromobenzoyl)-2-chloropyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound features a pyridine ring substituted with a 3-bromobenzoyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromobenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 3-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-(3-Bromobenzoyl)-2-chloropyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to form dehalogenated products.
Coupling Reactions: The bromine atom can be involved in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl compounds
Scientific Research Applications
Chemistry: 5-(3-Bromobenzoyl)-2-chloropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical structure makes it valuable in the production of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(3-Bromobenzoyl)-2-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
3-Bromobenzoyl chloride: Used in similar synthetic applications but lacks the pyridine ring.
2-Chloropyridine: A simpler pyridine derivative without the bromobenzoyl group.
5-Bromopyridine-2-carboxylic acid: Another pyridine derivative with different functional groups .
Uniqueness: 5-(3-Bromobenzoyl)-2-chloropyridine is unique due to the presence of both a bromobenzoyl group and a chlorine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
(3-bromophenyl)-(6-chloropyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-3-1-2-8(6-10)12(16)9-4-5-11(14)15-7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVBAVHXNRWAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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